molecular formula C12H16O2 B091237 Benzyl isovalerate CAS No. 103-38-8

Benzyl isovalerate

Cat. No. B091237
CAS RN: 103-38-8
M. Wt: 192.25 g/mol
InChI Key: HVJKZICIMIWFCP-UHFFFAOYSA-N
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Description

Benzyl isovalerate, also known as Benzyl 3-methylbutyrate, is a chemical compound with the molecular formula (CH3)2CHCH2CO2CH2C6H5 . It is a liquid with a heavy, floral odor and is used in perfumery for oriental and heavy blossom odors .


Synthesis Analysis

While specific synthesis methods for Benzyl isovalerate were not found in the search results, it may be prepared by esterification of isovaleric acid with benzyl alcohol .


Molecular Structure Analysis

The molecular structure of Benzyl isovalerate is represented by the linear formula (CH3)2CHCH2CO2CH2C6H5 . It has a molecular weight of 192.25 .


Physical And Chemical Properties Analysis

Benzyl isovalerate has a boiling point of 116 °C at 9 mmHg and a density of 0.988 g/mL at 25 °C . It also has a refractive index of n20/D 1.488 .

Scientific Research Applications

    Flavor and Fragrance Agent

    • Application : Benzyl isovalerate is used as a flavor and fragrance agent . It has a fruity type odor and flavor .

    Animal Feed Additive

    • Application : Benzyl isovalerate is used as a flavoring additive in animal feed .
    • Results : The addition of Benzyl isovalerate can make the feed more palatable to animals, potentially improving feed intake and animal growth .

    Synthetic Ingredient in Fragrance Production

    • Application : Benzyl isovalerate is often synthesized in labs for use in fragrances . This helps ensure consistent quality and helps preserve natural resources .

    Perfume Production

    • Application : Benzyl isovalerate is used in the production of perfumes, eau de parfum, eau de toilette, eau de cologne and other perfumed cosmetic products .
    • Results : The addition of Benzyl isovalerate can contribute a unique, heavy, floral odor to a perfume, enhancing its overall scent profile .

    Cosmetic Ingredient

    • Application : Benzyl isovalerate is used as a fragrance in cosmetic products .

    Natural Flavoring in Honey

    • Application : Benzyl isovalerate is found naturally in honey . It contributes to the unique flavor profile of honey.
    • Results : The presence of Benzyl isovalerate enhances the taste of honey, contributing to its unique flavor .

    Ingredient in Wormwood Flower

    • Application : Benzyl isovalerate is found naturally in wormwood flower . It may contribute to the plant’s medicinal properties.
    • Results : The presence of Benzyl isovalerate may contribute to the medicinal properties of wormwood flower .

properties

IUPAC Name

benzyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKZICIMIWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047603
Record name Benzyl 3-methylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a powerful, fruity, apple odour
Record name Benzyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

116.00 °C. @ 9.00 mm Hg
Record name Benzyl 3-methylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0032043
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; poorly soluble in glycerol, propylene glycol; soluble in oils, miscible at room temperature (in ethanol)
Record name Benzyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.989
Record name Benzyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl isovalerate

CAS RN

103-38-8
Record name Benzyl isovalerate
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Record name Benzyl isovalerate
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Record name Benzyl isovalerate
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Record name Butanoic acid, 3-methyl-, phenylmethyl ester
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Record name Benzyl 3-methylbutanoate
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Record name Benzyl isovalerate
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Record name BENZYL ISOVALERATE
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Record name Benzyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester (Example 1) (1.05 grams, 2.41 mmol) in methylene chloride (20 mL) were added sequentially triethylamine (0.84 mL, 6.0 mmol),N-benzylmethylamine (0.34 mL, 2.63 mmol) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (1.17 grams, 2.69 mmol). The mixture was stirred at room temperature overnight and then diluted with ethyl acetate. The solution was washed with 0.5N hydrochloric acid solution and brine, dried over magnesium sulfate and concentrated under vacuum. The residue was chromatographed on silica gel using 35% ethyl acetate in hexane (plus a small amount of methylene chloride to load the sample on the column) affording 2-(R)-2-[benzylmethylcarbamoylmethyl)(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester as a clear oil, 1.14 grams (88%).
[Compound]
Name
2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester (example 1) (905 mg, 2.08 mmol) in methylene chloride (18 mL) were added sequentially triethylamine (0.72 mL, 5.14 mmol), benzylamine (0.25 mL, 2.29 mmol) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (1.01 grams, 2.28 mmol). The mixture was stirred at room temperature overnight and then diluted with ethyl acetate. The solution was washed with 0.5 N hydrochloric acid solution and brine, dried over magnesium sulfate and concentrated under vacuum. The residue was chromatographed on silica gel using a 2:5:16 ratio of methylene chloride/ethyl acetate/hexane affording 2-(R)-2-[benzylcarbamoylmethyl)(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester as a clear oil, 933 mg (86%).
[Compound]
Name
2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
250
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Benzaldehyde Benzoic acid Benzyl acetate Benzyl alcohol Benzyl benzoate Benzyl butyrate Benzyl cinnamate Benzyl formate Benzyl hexanoate Benzyl isobutyrate Benzyl isovalerate …
Number of citations: 29 efsa.onlinelibrary.wiley.com
M Doi, H Nimitkeatkai, K Inamoto, Y Ueda - … International Symposium on …, 2006 - actahort.org
… Since benzyl isovalerate and 2-phenylethyl isovalerate have a high boiling point of 246C and 268C, respectively, the equivalent pressure levels in the headspace must be lower than …
Number of citations: 2 www.actahort.org
X Monseur, J Walravens, P Dourte… - Journal of High …, 1981 - Wiley Online Library
… , probably because of better separation of the internal standard from benzyl isovalerate. … butyrate; 7, benzyl isovalerate; 8, benzyl valerate; 9, benzyl crotonate; 10, benzyl caproate. …
J Pevsner, V Hou, AM Snowman, SH Snyder - Journal of biological …, 1990 - Elsevier
… Esters High affinity Benzyl isovalerate Benzyl benzoate Moderate affinity Octyl isovalerate … Aromatics High affinity Benzyl isovalerate Amyl-cinnamic alde- hyde 2-Hexylpyridine 3-…
Number of citations: 193 www.sciencedirect.com
X Dang, Q Li, H Li, Y Yang, L Zhang, Y Hu - Journal of Polymer Research, 2014 - Springer
… LDA solution in THF (180 mL, 2 M) was cooled to −78 C under nitrogen atmosphere, to which a solution of benzyl isovalerate (1) (57.7 g, 0.3 mol) in THF (150 mL) was added over 1.5 h, …
Number of citations: 16 link.springer.com
CE Smith, N Allen, OA Nelson - Journal of Economic …, 1943 - academic.oup.com
… Of the other chemicals, the original of diPhenyl ether, first fractions of benzyl isovalerate and palmitaldehyde, and the residue of benzyl acetate were most attractive. Several other …
Number of citations: 31 academic.oup.com
Y Jiang, N Zhao, F Wang, F Chen - Journal of the American …, 2011 - journals.ashs.org
… , geranyl isovalerate, benzyl isovalerate, and benzyl tiglate. … and benzaldehyde, benzyl isovalerate, and benzyl tiglate are … pathway for benzaldehyde, benzyl isovalerate, and benzyl …
Number of citations: 9 journals.ashs.org
KHC Baser, T Oözek, M Kürkçüoglu… - Journal of essential oil …, 2000 - Taylor & Francis
Crushed fruits and herbal parts of Seseli campestre were separately subjected to hydrodistillation. The oils were analyzed by GC/MS. Ninety seven compounds representing 95% of the …
Number of citations: 38 www.tandfonline.com
DS Pandian, NS Nagarajan - jacsdirectory.com
… Other major components present in the supercritical fluid extracts were β-methasone valerate, valeranone, benzyl isovalerate , nerolidol, methylvaleric acid and geranyl isovalerate …
Number of citations: 8 jacsdirectory.com
F Senatore, R De Fusco, V De Feo - Journal of Essential Oil …, 1997 - Taylor & Francis
Essential oils from the leaves and flowering tops of Salvia glutinosa L. were obtained by hydrodistillation. The oil content was 0.05% (v/w), and 0.03% (v/w), for the leaves and the …
Number of citations: 50 www.tandfonline.com

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